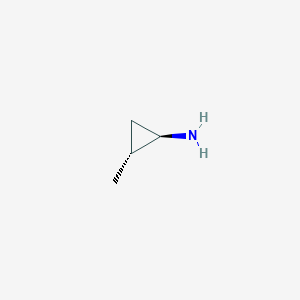![molecular formula C25H21FN2O3 B2689166 N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114649-44-3](/img/structure/B2689166.png)
N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 is a curcumin analog that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
Structural Aspects and Fluorescence Properties
Quinoline derivatives, including those similar to N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, have been studied for their structural aspects and properties, particularly in forming salt and inclusion compounds. For example, research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives explored their ability to form gels and crystalline solids upon treatment with mineral acids, highlighting the potential for creating materials with tailored physical properties. Additionally, these compounds have been shown to exhibit enhanced fluorescence emission when forming host–guest complexes, suggesting applications in fluorescence-based sensors and bioimaging (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Studies
Pharmacological studies on quinoline derivatives, as indicated by Bhambi et al. (2010), involve the synthesis of novel compounds with potential biological activities. These activities are typically evaluated through a series of biochemical assays to determine their therapeutic potential, particularly as antimicrobial, anti-inflammatory, and anticancer agents. While the specific compound was not studied, this research illustrates the broader context in which similar compounds are evaluated for pharmaceutical applications (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Metabolic and Environmental Studies
Research on chloroacetamide herbicides, which share functional groups with the specified compound, provides insights into metabolic pathways and environmental impacts. Coleman et al. (2000) investigated the metabolism of these herbicides in liver microsomes, highlighting the complex interactions between synthetic compounds and biological systems. Such studies are crucial for understanding the potential human health and environmental risks associated with chemical exposure (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Chemical Analysis
The synthesis and characterization of similar quinoline derivatives, as demonstrated by Wenpeng et al. (2014), are fundamental aspects of chemical research, leading to the development of novel compounds with potential applications in various fields, including medicine and materials science. Such research often involves the optimization of synthesis routes and the detailed analysis of compound structures and properties (Wenpeng, Mao, Xie, Zhu, Zhang, Shen, & Sun, 2014).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-2-30-23-11-7-6-10-21(23)28-25(29)16-31-24-15-22(17-8-4-3-5-9-17)27-20-13-12-18(26)14-19(20)24/h3-15H,2,16H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFJVFPQPUFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)











